Methyl 4-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an oxazole ring, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves a multi-step process. One common method is the condensation reaction between o-phenylenediamines and various aromatic aldehydes under specific conditions . The reaction conditions often require the presence of catalysts or specific reagents to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling. This method is widely applied due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in their core structure, which is an indole ring instead of an oxazole ring.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also contain a methoxyphenyl group but have an imidazole ring as their core structure.
The uniqueness of METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE lies in its oxazole ring, which imparts distinct chemical and biological properties compared to its indole and imidazole counterparts.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-9-5-12(6-10-15)17-11-16(21-26-17)18(22)20-14-7-3-13(4-8-14)19(23)25-2/h3-11H,1-2H3,(H,20,22) |
InChI Key |
LQHJPDHGWSUCGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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